[Benzyl-(4-chloro-benzenesulfonyl)-amino]-acetic acid
Description
[Benzyl-(4-chloro-benzenesulfonyl)-amino]-acetic acid (CAS: 276695-40-0, MFCD01168173) is a sulfonamide derivative characterized by a benzyl group attached to a 4-chlorobenzenesulfonyl moiety and an acetic acid backbone. Its molecular formula is C₁₅H₁₄ClNO₄S, with a molecular weight of 339.79 g/mol (calculated).
Structure
3D Structure
Properties
IUPAC Name |
2-[benzyl-(4-chlorophenyl)sulfonylamino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4S/c16-13-6-8-14(9-7-13)22(20,21)17(11-15(18)19)10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPVGYZQZTZCLRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC(=O)O)S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
276695-40-0 | |
| Record name | 2-(N-benzyl4-chlorobenzenesulfonamido)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Benzyl-(4-chloro-benzenesulfonyl)-amino]-acetic acid typically involves the reaction of benzylamine with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonamide, which is then reacted with chloroacetic acid to yield the final product. The reaction conditions usually involve maintaining the temperature at around 0-5°C during the addition of reagents to control the exothermic nature of the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method allows for better control of reaction parameters and improved yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
[Benzyl-(4-chloro-benzenesulfonyl)-amino]-acetic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl group can be substituted with other nucleophiles such as amines or alcohols.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or sulfonates.
Reduction Reactions: Reduction of the sulfonyl group can lead to the formation of sulfides or thiols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of sulfonamides, sulfonate esters, or sulfonate salts.
Oxidation Reactions: Formation of sulfonic acids or sulfonates.
Reduction Reactions: Formation of sulfides or thiols.
Scientific Research Applications
[Benzyl-(4-chloro-benzenesulfonyl)-amino]-acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein modification due to its ability to form stable sulfonamide bonds with amino groups in proteins.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of [Benzyl-(4-chloro-benzenesulfonyl)-amino]-acetic acid involves the formation of stable sulfonamide bonds with amino groups in target molecules. This interaction can inhibit the activity of enzymes by blocking their active sites or altering their conformation. The molecular targets and pathways involved depend on the specific application and the nature of the target molecule.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes critical structural and physicochemical properties of [Benzyl-(4-chloro-benzenesulfonyl)-amino]-acetic acid and related compounds:
Functional Group Impact on Properties
- Sulfonamide vs.
- Halogen Effects : Chlorine (Cl) and bromine (Br) substituents (e.g., in and ) influence electronegativity and van der Waals interactions. Bromine’s larger atomic radius may enhance binding but reduce solubility .
Biological Activity
Benzyl-(4-chloro-benzenesulfonyl)-amino-acetic acid (CAS No. 276695-40-0) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Target of Action
Benzyl-(4-chloro-benzenesulfonyl)-amino-acetic acid is believed to interact with various molecular targets, including proteins involved in inflammation and tumor growth. Similar compounds have been shown to exert anti-angiogenic effects and influence DNA replication processes, which are critical in cancer progression.
Mode of Action
The compound likely binds to specific receptors or enzymes, leading to conformational changes that alter their activity. This interaction can inhibit cell proliferation and induce apoptosis in cancer cells, as demonstrated in several studies .
Biological Activities
Research indicates that compounds with structural similarities exhibit a range of biological activities:
- Anti-inflammatory : These compounds can reduce inflammation by inhibiting pro-inflammatory cytokines.
- Antitumor : They have shown efficacy in inhibiting the growth of various tumor cell lines.
- Antimicrobial : Some studies suggest potential activity against bacterial pathogens, including Mycobacterium tuberculosis .
In Vitro Studies
A series of in vitro experiments have evaluated the biological activity of benzyl-(4-chloro-benzenesulfonyl)-amino-acetic acid:
Case Studies
- Antitumor Activity : A study demonstrated that the compound inhibited the proliferation of breast cancer cells by inducing apoptosis through the mitochondrial pathway. The results indicated a dose-dependent response with significant reductions in cell viability at higher concentrations .
- Infectious Disease Applications : Research into the antimicrobial properties revealed that benzyl-(4-chloro-benzenesulfonyl)-amino-acetic acid had a selective toxicity profile against M. tuberculosis without affecting human cell lines significantly, suggesting its potential as a therapeutic agent for tuberculosis treatment .
Pharmacokinetics
The pharmacokinetic profile of benzyl-(4-chloro-benzenesulfonyl)-amino-acetic acid suggests good absorption and distribution within biological systems. It is metabolized by liver enzymes and excreted primarily via the kidneys. Environmental factors such as pH and temperature can influence its stability and efficacy .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing [Benzyl-(4-chloro-benzenesulfonyl)-amino]-acetic acid, and how can reaction efficiency be optimized?
- Methodology : A common approach involves coupling a benzenesulfonyl chloride derivative with a benzylamine-containing acetic acid precursor. For example:
Sulfonylation : React 4-chlorobenzenesulfonyl chloride with benzylamine in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine (TEA) as a base to scavenge HCl .
Acetic acid conjugation : Couple the sulfonamide intermediate with bromoacetic acid or its activated ester (e.g., using DCC/DMAP as coupling agents) .
- Optimization : Monitor reaction progress via TLC or LC-MS. Adjust stoichiometry (1.2–1.5 equiv. of sulfonyl chloride) and solvent polarity (e.g., DMF for polar intermediates) to improve yields .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Analytical techniques :
- NMR : - and -NMR to verify sulfonamide (–SO–NH–) and acetic acid (–CH–COOH) moieties. Key signals: ~7.5–8.0 ppm (aromatic protons from 4-chlorophenyl), 4.0–4.5 ppm (–CH– adjacent to sulfonamide) .
- IR : Peaks at ~1350 cm(S=O asymmetric stretch) and 1700 cm(C=O from acetic acid) .
- Elemental analysis : Confirm C, H, N, S, and Cl content within ±0.3% of theoretical values .
Advanced Research Questions
Q. How can computational methods (e.g., QSAR, molecular docking) predict the biological activity of this compound?
- Approach :
QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors/acceptors to correlate structure with activity (e.g., enzyme inhibition). Tools: Schrödinger Suite, MOE .
Docking studies : Simulate binding to target proteins (e.g., carbonic anhydrase, kinases) using AutoDock Vina. Focus on sulfonamide interactions with zinc ions or catalytic residues .
- Validation : Compare predicted IC values with experimental assays (e.g., fluorescence-based inhibition assays) .
Q. What strategies resolve contradictions in reported reactivity data (e.g., divergent sulfonylation yields)?
- Root causes : Variability in:
- Purity of reagents : Trace moisture in sulfonyl chloride reduces reactivity. Use freshly distilled TEA and anhydrous solvents .
- Steric effects : Bulky substituents on benzylamine may hinder coupling. Switch to microwave-assisted synthesis for enhanced kinetics .
- Troubleshooting : Replicate reactions under inert atmospheres and characterize intermediates via HRMS to identify side products (e.g., hydrolysis derivatives) .
Q. How does the electronic nature of the 4-chlorobenzenesulfonyl group influence the compound’s acidity and solubility?
- Mechanistic insight :
- The electron-withdrawing –Cl group increases sulfonamide acidity (pKa ~8–10), enhancing hydrogen-bonding potential.
- Reduced solubility in aqueous buffers (logP ~2.5–3.0) necessitates DMSO or ethanol as co-solvents for biological assays .
Q. What safety protocols are critical for handling this compound in the laboratory?
- Hazard mitigation :
- Corrosivity : Wear nitrile gloves and goggles when handling sulfonyl chloride intermediates .
- Storage : Store at –20°C under desiccation to prevent hydrolysis. Use amber vials to avoid photodegradation .
- Spill management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
